![molecular formula C17H26N2O4S B4728111 N-(sec-butyl)-4-methoxy-3-(1-piperidinylsulfonyl)benzamide](/img/structure/B4728111.png)
N-(sec-butyl)-4-methoxy-3-(1-piperidinylsulfonyl)benzamide
Description
Synthesis Analysis
The synthesis of related compounds, such as 4-methoxy-3-(piperidin-4-yl) benzamides, involves high-throughput screening and subsequent structure-activity relationship (SAR) exploration around the piperidine substituent and amide functionality. These efforts have led to the identification of potent and selective inhibitors based on drug-like scaffolds, highlighting the importance of iterative medicinal chemistry in enhancing compound efficacy and selectivity (Bollinger et al., 2015).
Molecular Structure Analysis
Crystal structure studies and density functional theory (DFT) calculations have been used to analyze the molecular structure of piperazine derivatives. These studies provide insights into the reactive sites for electrophilic and nucleophilic nature, intermolecular hydrogen bonds, and the overall conformation of the molecule, which is crucial for understanding its interaction with biological targets (Kumara et al., 2017).
Chemical Reactions and Properties
Benzamide derivatives exhibit a range of chemical reactions, including synthesis from raw materials, protection and deprotection steps, reduction, and substitution reactions. These processes are essential for the development of pharmacologically active compounds with improved selectivity and potency (Wei et al., 2010).
properties
IUPAC Name |
N-butan-2-yl-4-methoxy-3-piperidin-1-ylsulfonylbenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4S/c1-4-13(2)18-17(20)14-8-9-15(23-3)16(12-14)24(21,22)19-10-6-5-7-11-19/h8-9,12-13H,4-7,10-11H2,1-3H3,(H,18,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPNLIPDXNUGENT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=CC(=C(C=C1)OC)S(=O)(=O)N2CCCCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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